molecular formula C10H16O2 B3432466 3,4-Dihydro-2H-pyran CAS No. 25512-65-6

3,4-Dihydro-2H-pyran

Cat. No.: B3432466
CAS No.: 25512-65-6
M. Wt: 168.23 g/mol
InChI Key: YOMXAHRCWPEIIK-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran is a hydroxyl-protecting reagent used in organic synthesis. It acts as an intermediate in synthetic chemistry and is used to protect various reactive functional groups .


Synthesis Analysis

An efficient procedure for the synthesis of functionalized 3,4-dihydro-2H-pyrans involves a catalytic multicomponent reaction. The conjugated base of malonitrile reacts with a reactive nitrilium ion derived from the reaction of isocyanides and oxiranes in the presence of lithium salts in PEG-400 .


Molecular Structure Analysis

The molecular formula of this compound is C5H8O. The six-membered C5O ring has unsaturation adjacent to oxygen . The isomeric 3,6-dihydropyran has a methylene separating the double bond and oxygen .


Chemical Reactions Analysis

In organic synthesis, the 2-tetrahydropyranyl (THP) group is used as a protecting group for alcohols. Reaction of the alcohol with DHP forms a THP ether, protecting the alcohol from a variety of reactions . The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .


Physical and Chemical Properties Analysis

This compound is a colorless liquid with a molecular weight of 84.1164 . It has a density of 0.922 g/mL .

Mechanism of Action

3,4-Dihydro-2H-pyran is used as a hydroxyl-protecting reagent. It acts as an intermediate in synthetic chemistry and is used to protect various reactive functional groups .

Safety and Hazards

3,4-Dihydro-2H-pyran is highly flammable and poses a very dangerous fire hazard when exposed to heat or flame. It can react vigorously with oxidizing materials. It is advised to keep it away from heat and open flame . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction .

Future Directions

Recent research has focused on the production of 3,4-dihydropyran-2-ones and derivatives via organocatalytic processes involving N-heterocyclic carbenes (NHCs). These processes involve the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions .

Properties

CAS No.

25512-65-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3,4-dihydro-2H-pyran;3,6-dihydro-2H-pyran

InChI

InChI=1S/2C5H8O/c2*1-2-4-6-5-3-1/h2,4H,1,3,5H2;1-2H,3-5H2

InChI Key

YOMXAHRCWPEIIK-UHFFFAOYSA-N

SMILES

C1CC=COC1

Canonical SMILES

C1CC=COC1.C1COCC=C1

boiling_point

86.0 °C

flash_point

0 °F (NFPA, 2010)

melting_point

-70.0 °C

physical_description

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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